1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione
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Overview
Description
1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione is a complex organic compound that features an indole ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Piperazine Ring Formation: The piperazine ring can be introduced through the reaction of ethylenediamine with a dihaloalkane.
Coupling Reactions: The final step involves coupling the indole, pyrimidine, and piperazine derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- 1-(1H-indol-3-ylmethyl)-1-methylpiperidinium iodide
- 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methyl-1-piperazinyl)-2-propanol
- 3-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-1H-indole dihydrochloride
Uniqueness: 1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione is unique due to its specific combination of indole, pyrimidine, and piperazine rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-16(14-12-21-15-5-2-1-4-13(14)15)17(25)22-8-10-23(11-9-22)18-19-6-3-7-20-18/h1-7,12,21H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIGIUKBEFPHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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